3,4-Dichloro-5-hydroxyfuran-2(5H)-one

Catalog No.
S593179
CAS No.
766-40-5
M.F
C4H2Cl2O3
M. Wt
168.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dichloro-5-hydroxyfuran-2(5H)-one

CAS Number

766-40-5

Product Name

3,4-Dichloro-5-hydroxyfuran-2(5H)-one

IUPAC Name

3,4-dichloro-2-hydroxy-2H-furan-5-one

Molecular Formula

C4H2Cl2O3

Molecular Weight

168.96 g/mol

InChI

InChI=1S/C4H2Cl2O3/c5-1-2(6)4(8)9-3(1)7/h3,7H

InChI Key

ZAKLKBFCSHJIRI-UHFFFAOYSA-N

SMILES

C1(C(=C(C(=O)O1)Cl)Cl)O

Synonyms

3,4-(dichloro)-5-hydroxy-2(5H)-furanone, 3,4-dichloro-5-hydroxy-2(5H)-furanone, 3,4-MA, MCA cpd

Canonical SMILES

C1(C(=C(C(=O)O1)Cl)Cl)O

Substrate for studying human enzymes:

3,4-Dichloro-5-hydroxyfuran-2(5H)-one (3,4-DCHF) is a valuable tool in research investigating human enzymes. Due to its specific structure, it serves as a substrate for various enzymes, allowing scientists to study their activity, function, and potential roles in different biological processes. For example, research has utilized 3,4-DCHF to study enzymes involved in detoxification and metabolism [].

Investigating genotoxicity:

Studies have shown that 3,4-DCHF can react with serum proteins, forming products classified as genotoxic in vitro. Genotoxic substances have the potential to damage genetic material, potentially leading to mutations and other harmful effects. By studying the interaction of 3,4-DCHF with proteins and the formation of genotoxic products, researchers can gain insights into potential mechanisms of toxicity and assess potential risks associated with exposure to this compound [].

Exploring mutagenic properties:

In vivo studies have demonstrated that 3,4-DCHF exposure can induce mutations in various organisms. Mutations are alterations in the DNA sequence, and understanding how and why they occur is crucial in various fields, including cancer research, toxicology, and evolutionary biology. By investigating the mutagenic properties of 3,4-DCHF, researchers can contribute to a broader understanding of factors contributing to mutations and their potential consequences [].

3,4-Dichloro-5-hydroxyfuran-2(5H)-one is a chlorinated derivative of furanone, characterized by the presence of two chlorine atoms at the 3 and 4 positions and a hydroxyl group at the 5 position of the furan ring. Its molecular formula is C₄H₂Cl₂O₃, and it has a molecular weight of approximately 168.96 g/mol. This compound is notable for its unique structural features, which contribute to its reactivity and biological activity.

The reactivity of 3,4-Dichloro-5-hydroxyfuran-2(5H)-one is primarily attributed to its electrophilic nature due to the presence of chlorine atoms. Key reactions include:

  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where nucleophiles attack the carbon atoms bonded to chlorine, leading to the formation of various derivatives.
  • Phosphorylation: Reaction with tributylphosphine results in the substitution of both chlorine atoms, forming an unstable diphosphate derivative .
  • Reactions in Aqueous Medium: It can react with mucohalic acids in basic aqueous conditions, yielding mucoxyhalic acids .

3,4-Dichloro-5-hydroxyfuran-2(5H)-one exhibits significant biological activity, particularly as a potential genotoxic agent. Studies have shown that it can interact with cellular components and may induce DNA damage under certain conditions. Its derivatives are also being explored for their antimicrobial properties and potential use in cancer therapy due to their ability to inhibit specific enzymes involved in tumor progression .

Several methods have been developed for synthesizing 3,4-Dichloro-5-hydroxyfuran-2(5H)-one:

  • Chlorination of Furanones: Starting from furanones, chlorination can be achieved using chlorine gas or other chlorinating agents under controlled conditions.
  • Reaction with Amino Alcohols: A novel synthesis approach involves treating 3,4-dichloro-5-(ω-hydroxyalkylamino)-2(5H)-furanones with amino alcohols in dichloromethane at room temperature, yielding various glycoconjugates .
  • Hydrolysis of Chloromethyl Derivatives: Reacting chloromethyl derivatives with sodium hydroxide in aqueous solution can also produce this compound .

3,4-Dichloro-5-hydroxyfuran-2(5H)-one has several applications:

  • Pharmaceuticals: Its derivatives are being investigated for use as potential drugs due to their biological activities.
  • Agriculture: It may serve as a precursor for developing agrochemicals.
  • Chemical Intermediates: Used in synthesizing other chemical compounds due to its reactive nature.

Interaction studies have revealed that 3,4-Dichloro-5-hydroxyfuran-2(5H)-one can interact with various enzymes and proteins. These interactions are crucial for understanding its biological effects and potential therapeutic applications. Notably, its ability to form adducts with biomolecules raises concerns regarding its genotoxicity and carcinogenic potential .

Several compounds share structural similarities with 3,4-Dichloro-5-hydroxyfuran-2(5H)-one. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Hydroxy-2(5H)-furanoneHydroxyl group at position 4Less reactive than its chlorinated counterpart
3-Chloro-4-hydroxyfuran-2(5H)-oneOne chlorine atom at position 3Exhibits different biological activity
Mucohalic acidsHydroxyl groups and halogen substitutionsReactivity in aqueous environments

The unique combination of two chlorine atoms and a hydroxyl group at specific positions in 3,4-Dichloro-5-hydroxyfuran-2(5H)-one distinguishes it from these similar compounds, contributing to its unique reactivity and biological profile.

XLogP3

0.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity]

Pictograms

Health Hazard Acute Toxic

Corrosive;Acute Toxic;Health Hazard

Other CAS

766-40-5

Dates

Modify: 2023-08-15

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